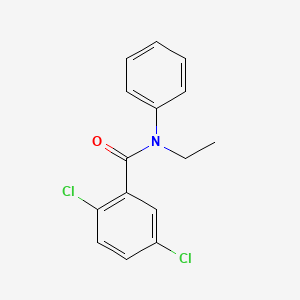
2,5-dichloro-N-ethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H13Cl2NO and a molecular weight of 294.17582 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, along with an ethyl and phenyl group attached to the amide nitrogen. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of N-ethyl-N-phenyl-2,5-diaminobenzamide.
Reduction: Formation of N-ethyl-N-phenylbenzylamine.
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-ethyl-N-phenylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-N-ethyl-N-phenylbenzamide
- 2,6-dichloro-N-ethyl-N-phenylbenzamide
- 3,5-dichloro-N-ethyl-N-phenylbenzamide
Uniqueness
2,5-dichloro-N-ethyl-N-phenylbenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.
Propiedades
Fórmula molecular |
C15H13Cl2NO |
|---|---|
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-10-11(16)8-9-14(13)17/h3-10H,2H2,1H3 |
Clave InChI |
ZCAOJAHISYGKII-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11170509.png)

![4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate](/img/structure/B11170519.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170527.png)

![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11170534.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11170549.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide](/img/structure/B11170552.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11170563.png)

![N-(furan-2-ylmethyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170580.png)

